(R)-(+)-Citronellal

Catalog No.
S591059
CAS No.
2385-77-5
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Citronellal

CAS Number

2385-77-5

Product Name

(R)-(+)-Citronellal

IUPAC Name

(3R)-3,7-dimethyloct-6-enal

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m1/s1

InChI Key

NEHNMFOYXAPHSD-SNVBAGLBSA-N

SMILES

Array

solubility

Slightly soluble in water
Soluble in ethanol
Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils
soluble (in ethanol)

Synonyms

(3R)-3,7-Dimethyl-6-octenal; (R)-3,7-Dimethyl-6-octenal; (R)-(+)-Citronellal; (R)-Citronellal; D-Citronellal

Canonical SMILES

CC(CCC=C(C)C)CC=O

Isomeric SMILES

C[C@H](CCC=C(C)C)CC=O

The exact mass of the compound (R)-(+)-Citronellal is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of citronellal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(R)-(+)-Citronellal is a naturally occurring chiral monoterpenoid aldehyde valued primarily as a stereospecific building block in the fine chemical industry. Its most significant industrial application is as a key intermediate in the synthesis of (-)-menthol, one of the most commercially important flavor and fragrance compounds, where only the (-) enantiomer provides the characteristic cooling effect. The compound's utility is derived directly from its defined (R) stereocenter, which enables the controlled synthesis of other specific chiral molecules, a critical requirement in pharmaceuticals, agrochemicals, and fragrances where biological activity is often enantiomer-dependent.

Substituting (R)-(+)-Citronellal with its racemate or the (S)-enantiomer is infeasible for its primary applications due to stereochemical incompatibility. In chiral synthesis, such as the industrial production of (-)-menthol, using the (S)-enantiomer would yield the incorrect and non-functional (+)-menthol enantiomer. Employing the racemic mixture would result in a mixture of diastereomeric products that are often difficult and costly to separate, drastically reducing the yield of the desired active isomer and compromising final product purity. This makes enantiomerically pure (R)-(+)-Citronellal a mandatory procurement choice for stereospecific manufacturing processes where the target molecule's function is dictated by a single, specific stereoisomer.

Essential Precursor for High-Yield (-)-Menthol Production via Stereoselective Cyclization

The industrial synthesis of (-)-menthol relies on the intramolecular ene reaction of (R)-(+)-Citronellal. Using a zinc bromide (ZnBr2) catalyst, (R)-citronellal cyclizes to form (-)-isopulegol, a direct precursor to (-)-menthol, with a high diastereomeric ratio of 94:6 in favor of the desired isomer. This high selectivity is critical for process efficiency. Using the (S)-enantiomer would produce (+)-isopulegol, leading to the undesired (+)-menthol, while using a racemic mixture would yield a complex mixture of four isopulegol stereoisomers, complicating purification and reducing the yield of the target molecule.

Evidence DimensionDiastereomeric Ratio of Isopulegol Isomers
Target Compound Data94% (-)-Isopulegol
Comparator Or Baseline6% other isopulegol isomers
Quantified Difference88% diastereomeric excess (d.e.) for the required (-)-isopulegol precursor
ConditionsIntramolecular ene cyclization catalyzed by Zinc Bromide (ZnBr2).

This high diastereoselectivity directly translates to higher process yield and purity for (-)-menthol, making the enantiopurity of the starting (R)-(+)-Citronellal a critical economic and quality control parameter.

Enables Enantioselective Biocatalysis for Direct (R)-Citronellal Production

Modern biocatalytic routes produce (R)-(+)-Citronellal with high enantiomeric purity from achiral precursors like geraniol. In a one-pot cascade, an oxidase converts geraniol to citral, which is then reduced by an Old Yellow Enzyme (OYE2). This process yields (R)-citronellal with an enantiomeric excess (e.e.) of 95.9%. Critically, using a different enzyme (GluER) in the same process produces the opposite (S)-enantiomer with >99% e.e. This demonstrates that the choice of catalyst dictates the final chirality, reinforcing the non-interchangeable nature of the enantiomers in controlled synthesis.

Evidence DimensionEnantiomeric Excess (e.e.) from Biocatalytic Reduction
Target Compound Data95.9% e.e. for (R)-Citronellal (using OYE2 enzyme)
Comparator Or Baseline>99% e.e. for (S)-Citronellal (using GluER enzyme)
Quantified DifferenceComplete reversal of enantioselectivity based on enzyme choice
ConditionsOne-pot bienzymatic cascade from geraniol at 25°C.

This evidence shows that biological systems are highly specific, and achieving the correct product chirality for applications like menthol synthesis requires the specific (R)-(+) form, which can be produced cleanly via targeted biocatalysis.

Stereospecific Precursor for Biologically Active Insect Pheromones

The biological activity of insect pheromones is strictly dependent on stereochemistry. (R)-(+)-Citronellal serves as a chiral starting material for various pheromones where the (R)-configuration is essential for activity. For example, it is a precursor for synthesizing dextrorotatory pheromone components for the flea beetle, which were confirmed to be the biologically active enantiomers in field tests. Syntheses starting from (S)-citronellal or racemic material would yield inactive or mixed-activity products, rendering them ineffective for pest management applications.

Evidence DimensionBiological Activity
Target Compound DataActive as aggregation pheromone against flea beetles
Comparator Or BaselineImplied inactivity or incorrect activity from other enantiomers
Quantified DifferenceQualitative (Active vs. Inactive)
ConditionsMulti-step synthesis of pheromone components followed by field bioassay.

For researchers and manufacturers developing species-specific, environmentally-friendly pest control solutions, procuring the correct starting enantiomer is non-negotiable for ensuring the final product's biological efficacy.

Industrial-Scale Synthesis of (-)-Menthol

As a key intermediate in the Takasago and BASF processes, the high enantiopurity of (R)-(+)-Citronellal is leveraged to achieve a highly diastereoselective cyclization, ensuring an efficient and high-yield production of (-)-isopulegol, the direct precursor to high-purity (-)-menthol.

Development of Enantiomer-Specific Insect Attractants and Repellents

The compound serves as a critical chiral building block for synthesizing insect pheromones and other semiochemicals where biological activity is exclusive to the (R)-stereochemistry. This is essential for creating effective and species-specific agrochemicals for pest management.

Asymmetric Synthesis of Chiral Pharmaceuticals and Fine Chemicals

Beyond menthol, the defined stereocenter of (R)-(+)-Citronellal makes it a valuable starting material in multi-step syntheses where the final product's therapeutic or functional properties depend on achieving a specific, single enantiomer.

Physical Description

Solid

Color/Form

Needles or orthorhombic crystals
Colorless to slightly yellow liquid

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Boiling Point

207.00 °C. @ 760.00 mm Hg

Flash Point

165 °F (74 °C) (CLOSED CUP)

Heavy Atom Count

11

Density

0.853 g/cu cm at 20 °C
0.850-0.860

LogP

3.83 (LogP)
3.83

Odor

Intense lemon-citronella-rose odor

Melting Point

< 25 °C

UNII

QB99VZZ7GZ

GHS Hazard Statements

Aggregated GHS information provided by 124 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (69.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPL THER The anti-inflammatory and redox protective effects of the citronellal (CT) were evaluated using in vivo and in vitro tests. Intraperitoneal (i.p.) administration of CT (50, 100, and 200 mg/kg) inhibited (p < 0.05) the carrageenan-induced leukocyte migration to the peritoneal cavity. Additionally, the carrageenan- and arachidonic acid-induced rat hind paw edema was significantly inhibited (p < 0.05) by i.p. administration of 100 and 200 mg/kg of the compound. When the redox activity was evaluated, CT (200 mg/kg) significantly reduced hepatic lipoperoxidation (p < 0.001), as well as oxidation of plasmatic (p < 0.05) and hepatic (p < 0.01) proteins. The results of the present study support the hypothesis that CT possesses anti-inflammatory and redox protective activities. It is suggested that its effects are associated with the inhibition of the enzymes in the arachidonic acid pathway, which prevent cell migration by inhibiting leukotriene production, edema formation and the increase of reactive oxygen species in tissues. Therefore, CT is of potential benefit to manage inflammatory disorders and correlated damages caused by oxidant agents.
EXPL THER Anti-Candida potential of six terpenoids were evaluated in this study against various isolates of Candida albicans (n=39) and non-C. albicans (n=9) that are differentially susceptible to fluconazole. All the six terpenoids tested, showed excellent activity and were equally effective against isolates of Candida sps., tested in this study. Linalool and citral were the most effective ones, inhibiting all the isolates at ?0.064% (v/v). Five among the six terpenoids tested were fungicidal. Time dependent kill curve assay showed that MFCs of linalool and eugenol were highly toxic to C. albicans, killing 99.9% inoculum within seven min of exposure, while that of citronellal, linalyl acetate and citral required 15min, 1h and 2h, respectively. FIC index values (Linalool - 0.140, benzyl benzoate - 0.156, eugenol - 0.265, citral - 0.281 and 0.312 for linalyl acetate and citronellal) and isobologram obtained by checker board assay showed that all the six terpenoids tested exhibit excellent synergistic activity with fluconazole against a fluconazole resistant strain of C. albicans. Terpenoids tested arrested C. albicans cells at different phases of the cell cycle i.e. linalool and LA at G1, citral and citronellal at S phase and benzyl benzoate at G2-M phase and induced apoptosis. Linalool, citral, citronellal and benzyl benzoate caused more than 50% inhibition of germ tube induction at 0.008%, while eugenol and LA required 0.032 and 0.016% (v/v) concentrations, respectively. MICs of all the terpenoids for the C. albicans growth were non toxic to HeLa cells. Terpenoids tested exhibited excellent activity against C. albicans yeast and hyphal form growth at the concentrations that are non toxic to HeLa cells. Terpenoids tested in this study may find use in antifungal chemotherapy, not only as antifungal agents but also as synergistic agents along with conventional drugs like fluconazole.

Vapor Pressure

0.28 [mmHg]
VP: 5 mm Hg, temp not specified

Pictograms

Irritant

Irritant

Other CAS

2385-77-5
5949-05-3

Metabolism Metabolites

A bacterium capable of utilizing citronellal or citral as the sole source of carbon and energy has been isolated from soil by the enrichment culture technique. It metabolizes citronellal to citronellic acid (65%), citronellol (0.6%), dihydrocitronellol (0.6%), menthol (0.75%), and 3,7-dimethyl-1,7-octane diol (1.7%). The metabolites of citral were geranic acid (62%), 6-methyl-5-heptanoic acid (0.5%), 3-methyl-2-butenoic acid (1%), and 1-hydroxy-3, 7-dimethyl-6-octen-2-one (0.75%).
The cytochrome p450-catalyzed formation of olefinic products from a series of xenobiotic aldehydes has been demonstrated. Citronellal, a beta-branched aldehyde, was found to undergo the oxidative deformylation reaction to yield 2,6-dimethyl-1,5-heptadiene but only with p450 2B4.
Feeding 50 g citronellal to rabbits followed by isolation of 13 g of a cysralline glucoronide, which proved to be p-menthane-3,8-diol-D-glucoronide. The citronellal appeared to have been /nonenzymatically/ cyclized and the glucoronide obtained was identical with that obtaind on feeding p-menthane-3,8-diol (menthoglycol).
Citronellal was transformed by Solanum aviculare suspension cultures to menthane-3,8-diols. cis-Menthane-3,8-diol dominated over the trans-isomer (39% and 15%, respectively). Absolute configurations of menthane-3,8-diols were assigned by critical analysis of 1H and 19F NMR spectra of prepared esters with 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid. Citronellol and isopulegol were other products of the transformation (23% and 17%, respectively). The reaction course was identical for both citronellal enantiomers.
For more Metabolism/Metabolites (Complete) data for CITRONELLAL (6 total), please visit the HSDB record page.

Associated Chemicals

Citronellal (d); 2385-77-5
Citronellal (l); 5949-05-3
Citronellal oil; 8000-29-1

Wikipedia

Citronellal
Octafluoropropane

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking; Tonic

Methods of Manufacturing

DEHYDROGENATION OF BETA-CITRONELLOL OR BY CATALYTIC HYDROGENATION OF CITRAL; SYNTHETIC D,L-CITRONELLAL BY CATALYTIC REARRANGEMENT OF SYNTHETIC GERANIOL/NEROL
(+)-Citronellal is obtained from citronella oils by fractional distillation. (+,-)-Citronellal is isolated from Eucalyptus citriodora oil; when necessary, it is purified by using an addition compound, e.g., the bisulfite derivative.
(+,-)-Citronellal can be obtained by vapor-phase rearrangement of geraniol or nerol in the presence of, e.g., a barium-containing copper-chromium oxide catalyst.
(+,-)-Citronellal can also be obtained by dehydrogenation of citronellol under reduced pressure with a copper chromite catalyst.
For more Methods of Manufacturing (Complete) data for CITRONELLAL (8 total), please visit the HSDB record page.

General Manufacturing Information

6-Octenal, 3,7-dimethyl-, (3R)-: ACTIVE

Analytic Laboratory Methods

Naturally occurring monoterpenes were analyzed by an improved gas chromatographic method.
Gas & liquid chromatography determinations showed that alcohols comprise approx 70% of rose oil & hydrocarbons approx 20%.
Volatile oils of pelargonium species incl citronellal were analyzed by alumina column chromatography, gas chromatography, & IR spectroscopy.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Light sensitive. Storage class (TRGS 510): Combustible liquids

Interactions

Citronellal is a monoterpene present in the oil of many species, including Cymbopogon winterianus Jowitt (Poaceae). The present study investigated the effect of citronellal on inflammatory nociception induced by different stimuli and examined the involvement of the NO-cGMP-ATP-sensitive K+ channel pathway. This study used male Swiss mice (n=6 per group) that were treated intraperitoneally with citronellal(25, 50 or 100 mg/kg) 0.5 hr after the subplantar injection of 20 uL of carrageenan (CG; 30 ug/paw), tumor necrosis factor-alpha (TNF-a; 100 pg/paw), prostaglandin E2 (PGE2; 100 ng/paw) or dopamine (DA; 30 ug/paw). The mechanical nociception was evaluated at 0.5, 1, 2 and 3 hr after the injection of the agents, using a digital analgesimeter (von Frey). The effects of citronellal were also evaluated in the presence of L-NAME (30 mg/kg) or glibenclamide (5 mg/kg). At all times, citronellal in all doses inhibited the development of mechanical nociception induced by CG (p<0.001 and p<0.01) and TNF-a (p<0.001, p<0.01, and p<0.05). The citronellal was able to increase the pain threshold in the DA test (p<0.001, p<0.01, and p<0.05) and in the PGE2 test at all times (p<0.001 and p<0.05). L-NAME and glibenclamide reversed the antinociceptive effects of the citronellal at higher doses in the PGE2 test. These data suggest that citronellal attenuated mechanical nociception, mediated in part by the NO-cGMP-ATP-sensitive K+ channel pathway.
Complementary and alternative medicines can be applied concomitantly with conventional medicines; however, little drug information is available on these interactions. Previously, we reported on the inhibitory effects of an extract and monoterpenoids (e.g., (R)-(+)-citronellal) contained in citrus herbs on P-glycoprotein (P-gp) using P-gp-overexpressed LLC-PK1 cells. The objective of the present study was to investigate the effects of (R)-(+)-citronellal on P-gp-mediated transport in the intestinal absorption process in vitro and in vivo. Transcellular transport of [(3)H]digoxin across Caco-2 cell monolayers was measured in the presence or absence of (R)-(+)-citronellal. (R)-(+)-citronellal reduced the basolateral-to-apical transport and efflux ratio for [(3)H]digoxin significantly. Serum concentration-time profiles and pharmacokinetic parameters of digoxin after intravenous and oral administration were analyzed in rats pretreated with oral (R)-(+)-citronellal. The bioavailability of digoxin after oral administration decreased significantly to 75.8% of that after intravenous administration at the same dose. (R)-(+)-citronellal increased the bioavailability of oral digoxin to 99.9% but had no effects on total body clearance, volume of distribution, or elimination rate. These findings suggest that (R)-(+)-citronellal can increase the bioavailability of oral digoxin based on the blockade of P-gp-mediated efflux of digoxin from intestinal epithelia to the lumen in the absorption process.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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